1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine
Description
1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine (CAS: 400088-93-9) is a piperazine derivative featuring a 2-fluorophenyl group at the N1 position and a 5-nitro-2-pyridinyl moiety at the N4 position. Its molecular formula is C₁₅H₁₅FN₄O₂, with a molecular weight of 302.31 g/mol . The compound’s structure combines electron-withdrawing groups (fluorine, nitro) with aromatic systems, influencing its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-13-3-1-2-4-14(13)18-7-9-19(10-8-18)15-6-5-12(11-17-15)20(21)22/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUFZRYFHGSMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320106 | |
| Record name | 1-(2-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666406 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400088-93-9 | |
| Record name | 1-(2-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with 2-fluorobenzene and 5-nitro-2-pyridine under controlled conditions. Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce the nitro group to an amine group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine, with the CAS number 400088-84-8, features a piperazine ring substituted with a fluorophenyl group and a nitropyridine moiety. Its chemical formula is . The unique structure of this compound contributes to its biological activity.
Monoamine Oxidase Inhibition
Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In a study evaluating pyridazinone derivatives containing the piperazine moiety, certain compounds showed potent inhibition of MAO-B with IC50 values as low as 0.013 µM . This suggests potential applications in treating neurodegenerative diseases where MAO inhibitors are beneficial.
Neuroprotective Effects
The compound's ability to protect neuronal cells from damage has been explored through various assays. For instance, compounds structurally related to this compound were tested for neuroprotective effects in models of ischemic stroke. These studies indicated that certain derivatives could reduce neuronal damage and infarction size, highlighting their potential in developing neuroprotective therapies .
Antioxidant Properties
The compound has also been investigated for its antioxidant potential. Compounds similar to this compound demonstrated significant protective effects against oxidative stress-induced cell death in various cellular models. This suggests that these compounds could be developed as therapeutic agents for conditions associated with oxidative stress .
Case Study: Neuroprotection in Ischemic Stroke
In a notable study, researchers utilized high-throughput screening methods to identify neuroprotective compounds among a library of pharmacologically active substances. The results indicated that several piperazine derivatives, including those related to this compound, exhibited significant neuroprotective activity when administered post-treatment in ischemic stroke models . This reinforces the therapeutic potential of these compounds in managing stroke-related neuronal injury.
Case Study: Antioxidant Activity Assessment
Another study focused on synthesizing nitrogen-containing compounds for their antioxidant properties. The results showed that specific derivatives presented high antiradical efficiency and protection against lipid peroxidation, indicating their potential role as antioxidants in therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (µM) | Notes |
|---|---|---|---|
| MAO-B Inhibition | T6 (related derivative) | 0.013 | Most potent inhibitor found |
| Neuroprotection | Various derivatives | Not specified | Significant reduction in infarction size |
| Antioxidant Activity | FMA4, FMA7 (related compounds) | High efficiency | Protects against oxidative stress-induced damage |
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
The biological and chemical profiles of piperazine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The target compound’s logP is estimated to be ~2.5 (higher than methyl-substituted analogs), favoring blood-brain barrier penetration .
- Nitro Group Toxicity : While nitro groups can pose mutagenic risks, their placement on pyridine (as in the target compound) may mitigate toxicity through resonance stabilization .
Biological Activity
1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C15H15FN4O2
- CAS Number : 400088-93-9
- Molecular Weight : 284.31 g/mol
- Structure : The compound features a piperazine ring substituted with a fluorophenyl and a nitropyridinyl group, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its role as a potential therapeutic agent. The following sections summarize key findings from the literature.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study published in the International Journal of Molecular Sciences reported that derivatives of piperazine, including this compound, showed significant inhibition of histone deacetylases (HDACs), which are critical in cancer progression. The compound demonstrated IC50 values in the low micromolar range, suggesting potent activity against certain cancer cell lines .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological effects. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders. In vitro assays have shown that it may modulate neurotransmitter systems, although specific mechanisms remain to be fully elucidated.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- HDAC Inhibition : As noted, the compound's ability to inhibit HDACs may lead to altered gene expression profiles in cancer cells.
- Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, impacting neuronal signaling pathways.
Case Studies and Experimental Data
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 1-(2-fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a general protocol involves reacting 1-(2-fluorophenyl)piperazine with 5-nitro-2-chloropyridine under reflux in a polar aprotic solvent (e.g., DCM or DMF) with a base like N,N-diisopropylethylamine to facilitate displacement . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1:1.2 molar ratio of piperazine to halopyridine) to improve yields. Purification often employs column chromatography or recrystallization using EtOAc/hexane mixtures .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to characterize this compound?
- ¹H/¹³C NMR : The 2-fluorophenyl group shows characteristic aromatic splitting patterns (δ 7.1–7.4 ppm), while the 5-nitro-2-pyridinyl moiety exhibits deshielded protons (δ 8.2–9.0 ppm). Piperazine protons appear as multiplets at δ 2.4–3.8 ppm .
- FTIR : Key peaks include C-F stretching (~1,220 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1,520/1,350 cm⁻¹), and piperazine C-N vibrations (~1,250 cm⁻¹) .
- MS : ESI-MS typically shows [M+H]⁺ at m/z 343.1 (calculated for C₁₅H₁₄FN₅O₂) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli) and antifungal assays (e.g., C. albicans). For CNS applications, receptor binding assays (e.g., serotonin 5-HT₁A/₂A or dopamine D₂/D₃) are recommended due to structural similarity to known piperazine-based psychotropics . DPPH radical scavenging assays can assess antioxidant potential .
Advanced Research Questions
Q. How can molecular docking and DFT calculations elucidate structure-activity relationships (SAR)?
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The 5-nitro group may form hydrogen bonds with catalytic lysine residues (e.g., in tyrosine kinases), while the 2-fluorophenyl moiety contributes hydrophobic contacts .
- DFT : Calculate electrostatic potential maps to predict reactive sites. The nitro group’s electron-withdrawing effect reduces electron density on the pyridine ring, influencing electrophilic substitution patterns .
Q. How should researchers address contradictions in biological data across studies?
Example: Discrepancies in antimicrobial efficacy may arise from variations in bacterial strains, assay conditions (e.g., pH, inoculum size), or compound solubility. Mitigation strategies include:
- Standardizing protocols (CLSI guidelines).
- Testing solubility in DMSO/PBS and verifying stability via HPLC .
- Replicating assays with isogenic mutant strains to isolate target-specific effects .
Q. What strategies optimize selectivity for neurological vs. antimicrobial targets?
- Structural modifications : Replace the 5-nitro group with electron-donating groups (e.g., -OCH₃) to reduce off-target kinase inhibition. Alternatively, introduce a sulfonyl group to enhance blood-brain barrier penetration for CNS applications .
- Pharmacophore modeling : Prioritize fragments that align with known CNS drug scaffolds (e.g., lipophilic aromatic rings) .
Q. How can in vitro ADMET profiling guide further development?
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Piperazine derivatives often inhibit CYP2D6 due to nitrogen lone-pair interactions .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS. Nitro groups may confer susceptibility to reductase-mediated metabolism .
- hERG binding : Patch-clamp assays to assess cardiac toxicity risk, as piperazines can block potassium channels .
Methodological Considerations
Q. What analytical techniques resolve challenges in purity assessment?
Q. How can regioselectivity be controlled during functionalization of the pyridine ring?
Direct nitration of 2-fluorophenylpiperazine precursors often yields undesired isomers. Instead, pre-functionalize 2-chloro-5-nitropyridine before coupling to ensure regioselectivity . Microwave-assisted synthesis (100°C, 30 min) improves yield and reduces byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
